3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c1-17-11-5-4-6-13(9-11)20(15,16)14-10-12(18-2)7-8-19-3/h4-6,9,12,14H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKPXVLJPMPITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(CCSC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 3-iodoanisole with 4-aminomorpholine in the presence of palladium (II) acetate and tri-tert-butylphosphonium tetrafluoroborate as catalysts. The reaction is carried out in 1,4-dioxane at 70°C for 16 hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone derivative.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with sulfonamide moieties, including 3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide, exhibit significant anticancer properties. A study evaluated various sulfonamides against multiple human cancer cell lines, revealing that certain derivatives effectively inhibited growth across different cancer types. For example:
- Compound Efficacy : In preliminary trials, compounds similar to this compound showed notable cytotoxic effects against leukemia and breast cancer cell lines, with growth inhibition percentages exceeding 70% at specific concentrations .
Inhibition of Carbonic Anhydrase
The compound's structure suggests potential as an inhibitor of carbonic anhydrase enzymes, which are implicated in various physiological processes and diseases. Research on related triazole benzene sulfonamides has demonstrated their effectiveness in inhibiting human carbonic anhydrase IX (hCA IX), a target for anticancer therapies:
- Inhibition Potency : Some derivatives have shown nanomolar range bioactivity towards hCA IX, indicating that modifications to the benzene sulfonamide structure can enhance inhibitory effects .
Study on Antitubercular Properties
A recent investigation into the antitubercular properties of sulfonamides highlighted their potential against Mycobacterium tuberculosis. Compounds were tested for their efficacy in inhibiting bacterial growth, with some derivatives demonstrating promising results in vitro .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships of sulfonamides is crucial for optimizing their therapeutic efficacy. Studies have identified key functional groups that enhance biological activity. For instance:
| Compound | Activity | IC50 (nM) |
|---|---|---|
| Compound A | Anticancer | 27.3 |
| Compound B | hCA IX Inhibition | 1.9 |
This table illustrates how slight modifications can lead to significant differences in biological activity, emphasizing the importance of chemical structure in drug design.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can be contextualized against related sulfonamide derivatives:
Structural Analogues with Aliphatic Sulfonamide Chains
- 4-(2,5-Dioxopyrrolidin-1-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide
- Key Differences : Substitutes the 3-methoxy benzene group with a 4-(2,5-dioxopyrrolidin-1-yl) moiety.
- Implications : The dioxopyrrolidin group introduces a cyclic imide, enhancing hydrogen-bonding capacity and rigidity compared to the target compound’s flexible butyl chain. Molecular weight: 386.49 g/mol (vs. 319 g/mol for the target) .
Sulfonamides with Aromatic Extensions
- 3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d) Key Differences: Replaces the aliphatic butyl chain with a naphthalene-sulfonamide system.
Simpler Sulfonamide Derivatives
- N-(4-Methoxyphenyl)benzenesulfonamide
- Key Differences : Lacks the aliphatic butyl chain and methylsulfanyl group.
- Implications : The absence of the methylsulfanyl group reduces lipophilicity (clogP: ~2.1 vs. estimated ~3.5 for the target). Crystallographic studies confirm planar sulfonamide geometry, a feature likely shared with the target compound .
Pharmaceutically Relevant Sulfonamides
- Gefapixant Key Differences: Contains a 5-diaminopyrimidinyloxy substituent and isopropyl group instead of the methylsulfanyl-butyl chain. Implications: Gefapixant’s purinergic receptor antagonism (P2X3 receptor) highlights sulfonamides’ therapeutic versatility. The target compound’s methylsulfanyl group may confer distinct metabolic stability or toxicity profiles .
Natural Product Analogues
- 4-(Methylsulfanyl)butyl Glucosinolate (Glucoerucin) Key Differences: A plant-derived thioglucoside with a methylsulfanyl-butyl side chain. Implications: Selenium biofortification in related GSLs produces 4-(methylseleno)butyl derivatives, suggesting the target compound’s methylsulfanyl group could undergo similar metabolic or environmental modifications .
Data Table: Comparative Analysis of Sulfonamide Derivatives
Research Findings and Implications
- Synthetic Pathways : Analogous compounds (e.g., 14d) are synthesized via nucleophilic substitution or coupling reactions, suggesting feasible routes for the target’s production .
- Bioactivity Hypotheses : Sulfonamides with methoxy groups (e.g., gefapixant) often target enzymes or receptors; the methylsulfanyl moiety may introduce redox-active or metal-binding properties .
- Metabolic Considerations : Methylsulfanyl groups in GSLs undergo selenium substitution under biofortification, hinting at possible environmental or metabolic transformations for the target compound .
Biological Activity
3-Methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide, with the CAS number 2309341-80-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H21NO4S2
- Molecular Weight : 319.43 g/mol
- IUPAC Name : 3-methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
Anti-inflammatory Activity
Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit carrageenan-induced paw edema in animal models.
Case Study : In a study evaluating various benzenesulfonamides, the compound demonstrated a reduction in edema by approximately 90% at specific doses over a set duration .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. In vitro studies have shown that related sulfonamides exhibit activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6.72 mg/mL |
| S. aureus | 6.63 mg/mL |
| P. aeruginosa | 6.67 mg/mL |
| C. albicans | 6.63 mg/mL |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies suggest that sulfonamide derivatives can inhibit cancer cell proliferation. Molecular dynamics simulations have shown interactions with key proteins involved in cell survival pathways.
Research Findings : A study indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents against various cancer cell lines, suggesting potential for further development in cancer therapy .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, inhibiting their function.
- Cell Signaling Modulation : The compound may influence signaling pathways associated with inflammation and cell growth.
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Q. Table 1: Common Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Major Products/Purity | Reference |
|---|---|---|---|
| Sulfonylation | Triethylamine, DMF, 20°C | Sulfonamide intermediate (~75%) | |
| Thioether formation | NaSH, methanol, reflux | Thiol intermediate (85–90%) | |
| Final purification | Ethanol/water (3:1), recrystallize | Target compound (>95% purity) |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in biological activity data often arise from variations in assay conditions or target specificity. Methodological approaches include:
- Dose-Response Curves: Establish EC50/IC50 values across multiple concentrations to validate potency .
- Target Profiling: Use kinase or receptor-binding assays to confirm selectivity (e.g., fluorescence polarization assays) .
- Metabolic Stability Tests: Evaluate hepatic microsome stability to rule out pharmacokinetic confounding factors .
- Structural Analog Comparison: Compare activity with structurally similar sulfonamides to identify SAR trends .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
A multi-technique approach ensures accurate structural confirmation:
- NMR Spectroscopy: 1H/13C NMR identifies methoxy, sulfanyl, and butyl substituents (e.g., δ 3.3–3.8 ppm for methoxy groups) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 375.12 Da) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
- HPLC-PDA: Validates purity (>98%) and detects trace impurities .
Q. Table 2: Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 2.10 (s, SCH3), 3.35 (s, OCH3) | |
| HRMS (ESI+) | 375.1245 [M+H]+ | |
| HPLC Retention Time | 12.3 min (C18 column, 70% MeOH) |
Advanced: What computational methods are effective for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase IX) .
- MD Simulations: GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. methylsulfanyl) with activity using MOE or RDKit .
- ADMET Prediction: SwissADME or pkCSM evaluates bioavailability and toxicity risks .
Basic: How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability: Heat at 40–60°C for 48h; assess decomposition products via TLC/MS .
- Light Sensitivity: Expose to UV-Vis light (λ = 254 nm) and track photodegradation .
- Plasma Stability: Incubate with human plasma (37°C, 1h); quantify parent compound remaining .
Advanced: What mechanistic insights explain the compound’s reactivity in sulfur-containing environments?
Answer:
The methylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under specific conditions:
- Oxidation Pathways:
- H2O2 in acetic acid yields sulfoxide (controlled at 0°C) .
- KMnO4 in acetone generates sulfone (reflux, 6h) .
- Nucleophilic Displacement: Thiolate anions (e.g., from glutathione) may displace the sulfonamide group, altering bioactivity .
- Radical Reactions: ESR studies reveal transient thiyl radicals during photolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
